molecular formula C12H17N B13025824 (S)-N-(1-Phenylethyl)cyclobutanamine

(S)-N-(1-Phenylethyl)cyclobutanamine

Cat. No.: B13025824
M. Wt: 175.27 g/mol
InChI Key: QZHMVMRQYDQYSQ-JTQLQIEISA-N
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Description

(S)-N-(1-Phenylethyl)cyclobutanamine is a chiral amine compound characterized by a cyclobutane ring attached to an amine group, which is further bonded to a phenylethyl group. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Phenylethyl)cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanone and (S)-1-phenylethylamine.

    Reductive Amination: Cyclobutanone undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Phenylethyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the phenylethyl group.

Scientific Research Applications

(S)-N-(1-Phenylethyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Phenylethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

(S)-N-(1-Phenylethyl)cyclobutanamine can be compared with other similar compounds, such as:

    ®-N-(1-Phenylethyl)cyclobutanamine: The enantiomer of the compound, which may have different biological activity due to its opposite configuration.

    N-(1-Phenylethyl)cyclobutanamine: The racemic mixture containing both (S) and ® enantiomers.

    Cyclobutanamine: Lacks the phenylethyl group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific (S) configuration, which can lead to distinct interactions with molecular targets and unique biological effects.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]cyclobutanamine

InChI

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-/m0/s1

InChI Key

QZHMVMRQYDQYSQ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2CCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC2

Origin of Product

United States

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